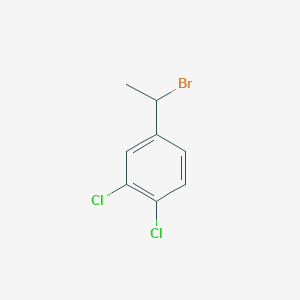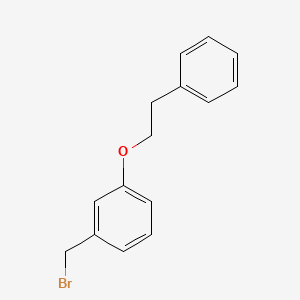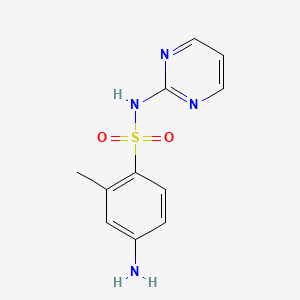
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
説明
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by the presence of the sulfonamide group. This group is a key functional group that contributes to the properties and reactivity of these compounds .Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions. They can act as bases, forming salts with strong acids, or as weak acids, forming salts with strong bases .科学的研究の応用
1. Crystallographic Studies and Molecular Interactions
Research by Kaur et al. (2012) focused on the crystal structure of a related compound, providing insights into molecular interactions and crystal packing, which is crucial for understanding the physical and chemical properties of these compounds.
2. Nonlinear Optical Studies and Computational Analysis
M. Shahid et al. (2018) conducted a study involving nonlinear optical studies and computational analysis of a sulfadiazine derivative. This research is significant in the development of nonlinear optical materials, highlighting the compound's potential applications in photonics and electronics.
3. Synthesis and Potential Therapeutic Applications
H. Hafez et al. (2017) explored the synthesis of various derivatives of benzene-sulfonamide and their in vitro activity against human tumor cell lines. This indicates the compound's potential in developing novel anticancer agents.
4. Antibacterial and Antiseptic Properties
J. Tommasino et al. (2012) investigated sulfonamide-based Cu(II) complexes, revealing their potential antibacterial and antiseptic properties. This study is crucial for developing new antibacterial agents.
5. Anticancer Profile and Inhibitory Effects
Mohammed S. Abdel‐Maksoud et al. (2021) synthesized and tested sulfonamide derivatives for their anticancer profile and V600EBRAF inhibitory effect, indicating their potential in cancer treatment.
6. Synthesis and Spectral Characterization
K. Sarojini et al. (2012) focused on the synthesis and spectral characterization of a sulfonamide compound, contributing to the understanding of its chemical properties.
作用機序
Target of Action
The primary target of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital nutrient for bacterial growth and replication .
Mode of Action
The compound’s mode of action involves inhibiting the activity of dihydropteroate synthetase . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows the compound to replace PABA in the enzyme’s active site . This inhibits the formation of dihydrofolate and tetrahydrofolate, thereby disrupting bacterial DNA synthesis and cell division .
Biochemical Pathways
The compound affects the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolate . This disruption cascades down the pathway, leading to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting DNA synthesis, the compound effectively halts the proliferation of bacteria, making it bacteriostatic .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of bacterial resistance mechanisms, such as the production of alternative enzymes or efflux pumps, can reduce the compound’s effectiveness . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme carbonic anhydrase, where it acts as an inhibitor. This interaction is significant because carbonic anhydrase is involved in the reversible hydration of carbon dioxide, a critical process in maintaining acid-base balance in tissues . The compound also interacts with sulfonamide receptors, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity and thus affecting the enzyme’s role in pH regulation and ion transport . This binding interaction is facilitated by the sulfonamide group, which forms a stable complex with the zinc ion in the enzyme’s active site. Additionally, the compound can modulate the activity of other enzymes and proteins by altering their conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
特性
IUPAC Name |
4-amino-2-methyl-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-7-9(12)3-4-10(8)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARIYELWRXUWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)

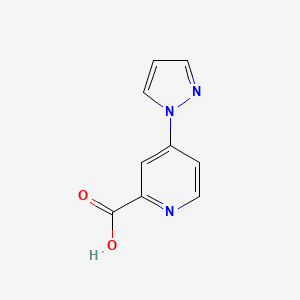
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
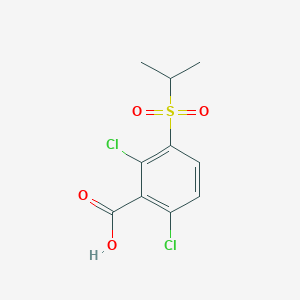
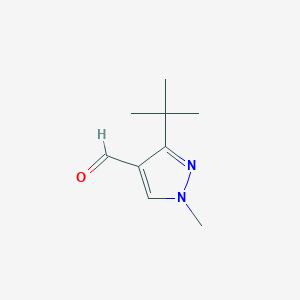
![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)

